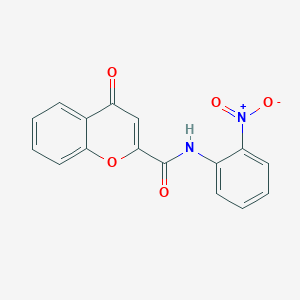

N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide, also known as NOCC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Chemical Biology and Metabolism Studies

- Bioactive Nitrosylated and Nitrated Derivatives : Researchers have identified nitrosylated and nitrated compounds derived from this molecule. For instance, incubation with microbial degradation products led to the formation of N-(2-hydroxy-5-nitrophenyl)acetamide , N-(2-hydroxy-5-nitrosophenyl)acetamide , and N-(2-hydroxy-3-nitrophenyl)acetamide . These compounds play a role in plant metabolism and detoxification pathways.

Phytotoxic Metabolites and Plant Responses

- Plant Defense Mechanisms : When exposed to N-(2-hydroxy-5-nitrophenyl)acetamide, plants such as Arabidopsis thaliana exhibit altered gene expression profiles. Notably, the pathogen-inducible terpene synthase TPS04 gene is significantly upregulated . Understanding these responses contributes to plant defense strategies.

Chemoselective Synthesis

- Antimalarial Drug Intermediates : Researchers have demonstrated the chemoselective acetylation of 2-aminophenol to form N-(2-hydroxyphenyl)acetamide , which serves as an intermediate for antimalarial drugs. Immobilized lipase plays a crucial role in this synthesis.

Medicinal Chemistry and Drug Development

- Structural Variants : Investigating derivatives of (2-nitrophenyl)phenylmethanol has revealed insights into structure-activity relationships. These studies contribute to drug design and optimization .

Environmental Impact and Soil Microorganisms

- Microbial Transformation : Soil bacteria and yeast metabolize N-(2-hydroxy-5-nitrophenyl)acetamide, producing glucoside derivatives and other transformation products. Understanding microbial interactions with this compound is relevant for environmental impact assessments .

Chemical Ecology and Natural Products

- Benzoxazinones and Beyond : N-(2-hydroxy-5-nitrophenyl)acetamide is part of the broader class of benzoxazinones, which play essential roles in plant defense and ecological interactions. Exploring its derivatives expands our knowledge of natural product chemistry .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those based on a (2-nitrophenyl)methanol scaffold, have been shown to inhibit pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa .

Mode of Action

It is known that compounds with a similar (2-nitrophenyl)methanol scaffold display anti-biofilm activity and a tight-binding mode of action . They inhibit the PqsD enzyme, disrupting the cell-to-cell communication in Pseudomonas aeruginosa .

Biochemical Pathways

The inhibition of pqsd enzyme by similar compounds can disrupt the production of signal molecules in pseudomonas aeruginosa , potentially affecting various downstream effects related to bacterial communication and biofilm formation.

Result of Action

Similar compounds have been shown to inhibit the pqsd enzyme, disrupting cell-to-cell communication in pseudomonas aeruginosa and displaying anti-biofilm activity .

Action Environment

It is known that the efficacy of similar compounds can be influenced by the specific conditions of the bacterial environment .

Propriétés

IUPAC Name |

N-(2-nitrophenyl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5/c19-13-9-15(23-14-8-4-1-5-10(13)14)16(20)17-11-6-2-3-7-12(11)18(21)22/h1-9H,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPUFZRVHCYCTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride](/img/structure/B2381848.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2381850.png)

![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2381857.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-nitrobenzamide hydrochloride](/img/structure/B2381863.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2381865.png)

![3-(4-bromophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2381866.png)

![Ethyl 4-(2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamido)benzoate](/img/structure/B2381869.png)